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Cat. No.: B1254582 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

state of knowledge surrounding Phosmidosine C and its comparative standing against other

notable nucleotide antibiotics. This report highlights a significant gap in the understanding of

Phosmidosine C's antibacterial potential and frames its known biological activities within the

broader context of its chemical family and other well-characterized nucleotide-based

antimicrobial agents.

Introduction
Nucleotide antibiotics are a diverse class of natural products that interfere with essential

cellular processes by mimicking endogenous nucleotides. Their structural similarity to the

building blocks of nucleic acids and key metabolic cofactors allows them to inhibit a wide range

of biological pathways, including cell wall synthesis, protein production, and nucleic acid

replication. This guide provides a comparative analysis of Phosmidosine C, a lesser-known

derivative of the phosmidosine family, against other well-established nucleotide antibiotics. Due

to a notable lack of data on the antibacterial properties of Phosmidosine C, this comparison

will focus on the known biological activities of the phosmidosine family—primarily their

antifungal and antitumor effects—and contrast them with the mechanisms and potencies of

selected nucleotide antibiotics with proven antibacterial or antifungal efficacy.

The Phosmidosine Family: An Overview
The phosmidosine family, isolated from Streptomyces species, consists of Phosmidosine,

Phosmidosine B, and Phosmidosine C. These compounds are characterized by a unique N-
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acyl phosphoramidate linkage between 8-oxoadenosine and an amino acid.

Phosmidosine: The parent compound of the family, initially identified as an antifungal agent.

It inhibits the spore formation of Botrytis cinerea[1]. Subsequent research has revealed its

potent antitumor activity, which is believed to stem from the inhibition of prolyl adenosine 5'-

phosphate (prolyl-AMP), thereby disrupting peptide synthesis[2].

Phosmidosine B: A demethylated derivative of Phosmidosine, it also exhibits significant

antitumor activity, comparable to or slightly less potent than Phosmidosine[3][4]. Like the

parent compound, it is active in inducing morphological reversion in src-transformed NRK

cells[5].

Phosmidosine C: Another derivative isolated alongside Phosmidosine and Phosmidosine B.

Crucially, in the same assays where Phosmidosine and Phosmidosine B showed inhibitory

activity on cell cycle progression and morphological reversion of cancer cells,

Phosmidosine C was found to be inactive[5]. This suggests that the structural modifications

in Phosmidosine C are critical for its biological function, or lack thereof, in these specific

assays.

To date, there is no publicly available data on the antibacterial activity of Phosmidosine C or

any other member of the phosmidosine family.

Comparative Analysis with Other Nucleotide
Antibiotics
To contextualize the phosmidosine family, we will compare their known activities with those of

three well-characterized classes of nucleotide and nucleoside antibiotics: Fosfomycin,

Tunicamycin, and the Polyoxin/Nikkomycin family.
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Compound Class
Primary Target

Organism(s)

Mechanism of

Action

Potency

(MIC/IC50)

Phosmidosine C
Nucleotide

Antibiotic
Unknown Unknown

No activity

reported in

antitumor

assays[5]

Phosmidosine
Nucleotide

Antibiotic

Fungi, Tumor

Cells

Inhibits spore

formation;

Putative

inhibition of

prolyl-AMP[1][2]

0.25 µg/mL

(antifungal)[1];

GI50 ~1 µg/mL

(antitumor)

Phosmidosine B
Nucleotide

Antibiotic
Tumor Cells

Inhibits cell cycle

progression[4][5]

GI50 ~10 µg/mL

(antitumor)[3]

Fosfomycin
Phosphonate

Antibiotic

Bacteria (Gram-

positive & Gram-

negative)

Inhibits MurA,

blocking

peptidoglycan

synthesis

0.5-128 µg/mL

for E. coli; 8-

>128 µg/mL for

S. aureus

Tunicamycin
Nucleoside

Antibiotic

Bacteria,

Eukaryotes

Inhibits GlcNAc-

1-P-transferase

(GPT), blocking

N-linked

glycosylation[6]

[7]

~0.1 µg/mL for B.

subtilis; Induces

ER stress in

eukaryotes at

2.5-5 µg/mL[8]

Polyoxin D

Peptidyl

Nucleoside

Antibiotic

Fungi

Competitive

inhibitor of chitin

synthase[9][10]

Ki of 1.4 µM

against N. crassa

chitin

synthase[10]

Nikkomycin Z

Peptidyl

Nucleoside

Antibiotic

Fungi (esp.

dimorphic)

Competitive

inhibitor of chitin

synthase

0.1-12.5 µg/mL

against C.

albicans

Signaling Pathways and Mechanisms of Action

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/8641999/
https://pubmed.ncbi.nlm.nih.gov/2032945/
https://pubmed.ncbi.nlm.nih.gov/15351402/
https://pubmed.ncbi.nlm.nih.gov/2032945/
https://pubs.acs.org/doi/pdf/10.1021/jo016176g
https://pubmed.ncbi.nlm.nih.gov/8641999/
https://pubmed.ncbi.nlm.nih.gov/12003538/
https://go.drugbank.com/drugs/DB13172
https://pubmed.ncbi.nlm.nih.gov/37190766/
https://hellobio.com/tunicamycin.html
https://pubmed.ncbi.nlm.nih.gov/5473886/
https://pmc.ncbi.nlm.nih.gov/articles/PMC248199/
https://pmc.ncbi.nlm.nih.gov/articles/PMC248199/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1254582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phosmidosine Antitumor Activity Pathway
The proposed mechanism of antitumor action for Phosmidosine involves the disruption of

protein synthesis.

Phosmidosine Prolyl-AMP Synthesis
Inhibits

Protein Synthesis Tumor Cell Growth
and Proliferation

Fosfomycin MurA Enzyme
Inhibits

Peptidoglycan Synthesis Bacterial Cell Wall

Tunicamycin GlcNAc Phosphotransferase
(GPT)

Inhibits
N-linked Glycosylation Unfolded Protein Response

(ER Stress)
Leads to
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Polyoxin D / Nikkomycin Z Chitin Synthase
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Chitin Synthesis Fungal Cell Wall
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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